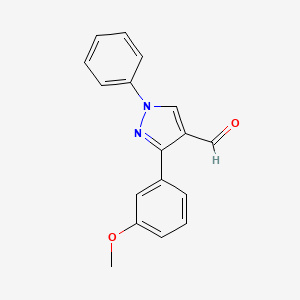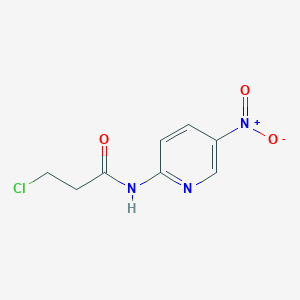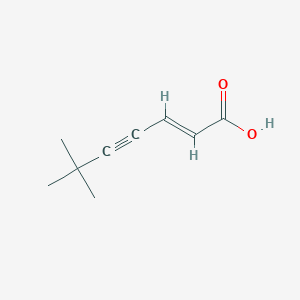![molecular formula C11H17NO B3144156 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one CAS No. 54530-10-8](/img/structure/B3144156.png)
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one
Vue d'ensemble
Description
4-Methyl-4-azatricyclo[4311~3,8~]undecan-5-one is a complex organic compound with a unique tricyclic structure It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one is typically synthesized through the Beckmann rearrangement of adamantanone oxime . This reaction involves the conversion of an oxime to an amide under acidic conditions. The process can be summarized as follows:
Formation of Adamantanone Oxime: Adamantanone is reacted with hydroxylamine to form adamantanone oxime.
Beckmann Rearrangement: The oxime is then treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, leading to the rearrangement and formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Beckmann rearrangement remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Applications De Recherche Scientifique
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.
Biology: The compound’s stability and unique structure make it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one: Similar in structure but lacks the methyl group.
5-Methoxy-4-azatricyclo[4.3.1.1~3,8~]undec-4-ene: Contains a methoxy group and an additional double bond.
10-Methyl-10-azatricyclo[4.3.1.1~3,8~]undecan-8-one: Similar tricyclic structure with different substituents.
Uniqueness
4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-methyl-4-azatricyclo[4.3.1.13,8]undecan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-10-5-7-2-8(6-10)4-9(3-7)11(12)13/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOMHSBTLDUYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC(C2)CC(C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


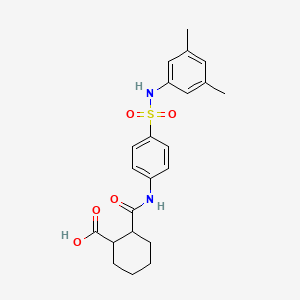
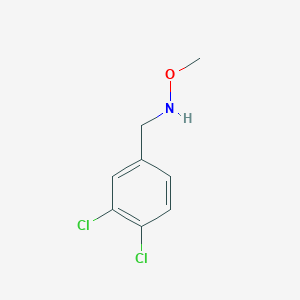
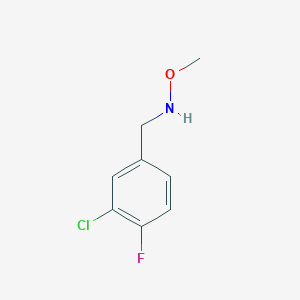
amine](/img/structure/B3144096.png)
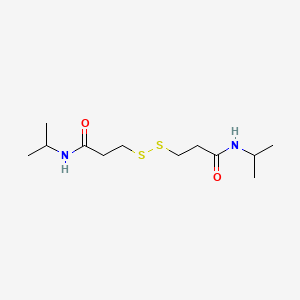
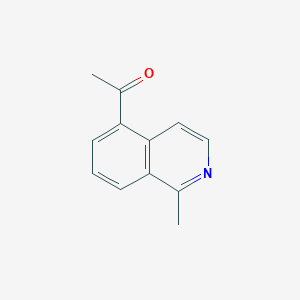
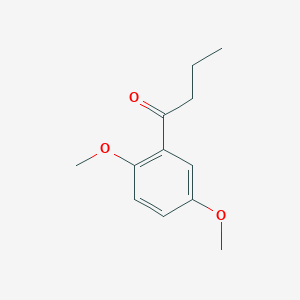
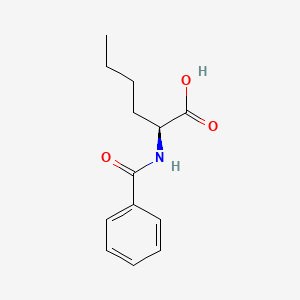
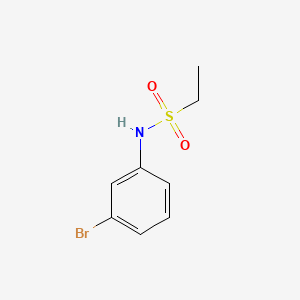
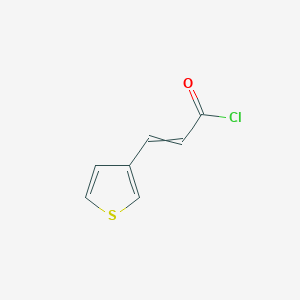
![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)
